

# Physicochemical Profiling of 5-Chloro-2-nitro-1H-imidazole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Chloro-2-nitro-1h-imidazole

Cat. No.: B13147601

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## Executive Summary

**5-Chloro-2-nitro-1H-imidazole** (CAS 1823997-84-7) is a rare but chemically significant derivative of the 2-nitroimidazole class (Azomycin family).[1] Unlike its widely used isomer 5-chloro-1-methyl-4-nitroimidazole (a precursor to Azathioprine), this compound retains a free N-H proton, conferring unique acid-base properties and tautomeric versatility.

Its core significance lies in two areas:

- **Hypoxia Selectivity:** The 2-nitroimidazole scaffold has a higher single-electron reduction potential ( ) than 4- or 5-nitroimidazoles, making it a premium pharmacophore for hypoxia-activated prodrugs (HAPs) and radiosensitizers.[1]
- **Synthetic Utility:** The chlorine atom at the 5-position is activated by the adjacent nitro group and imine nitrogen, serving as an excellent leaving group for Nucleophilic Aromatic Substitution ( ), allowing rapid library generation.[1]

# Chemical Identity & Structural Dynamics

## Nomenclature and Identifiers

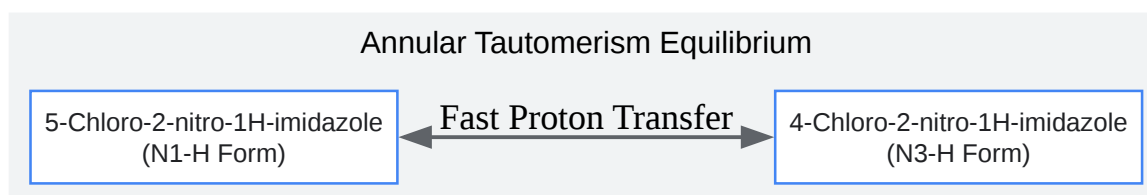
| Parameter         | Detail   |
|-------------------|--|
| IUPAC Name        | 5-Chloro-2-nitro-1H-imidazole                                      |
| Common Synonyms   | 4-Chloro-2-nitroimidazole (Tautomer); 2-Nitro-4(5)-chloroimidazole |
| CAS Number        | 1823997-84-7   |
| Molecular Formula |  |
| Molecular Weight  | 147.52 g/mol   |
| SMILES            | <chem>C1=C(NC(=N1)[O-])Cl</chem>                                   |

## The Tautomerism Factor

A critical characteristic of **5-Chloro-2-nitro-1H-imidazole** is its annular prototropic tautomerism.<sup>[1]</sup> In solution, the proton on the ring nitrogen oscillates between N1 and N3. Because the nitro group is at position 2 (between the nitrogens), the 4-chloro and 5-chloro positions are chemically equivalent in the time-averaged structure unless the nitrogen is substituted (e.g., methylated).

Implication for Analysis: In

NMR, you will observe broadened signals for the ring proton or a coalesced average signal depending on the solvent and temperature.



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Figure 1: The dynamic equilibrium between the 5-chloro and 4-chloro tautomers driven by proton migration.

## Physicochemical Characteristics

The following data synthesizes experimental values from the 2-nitroimidazole class and calculated predictions based on Hammett substituent constants (

).

### Acid-Base Profile (pKa)

The 2-nitro group is strongly electron-withdrawing, significantly increasing the acidity of the N-H proton compared to imidazole (pKa ~14.5). The addition of a chlorine atom further stabilizes the conjugate base via inductive effects.[1]

| Property     | Value (Approx.) | Mechanistic Insight   |
|--------------|-----------------|---|
| pKa (Acidic) | 6.5 – 7.2       | The 2-nitro group ( ) and 5-chloro group ( ) synergistically withdraw electron density, making the N-H proton labile.[1] It is significantly more acidic than 2-nitroimidazole (pKa ~8.7).[1] |
| pKa (Basic)  | < -2.0          | Protonation of the imidazole nitrogen is extremely difficult due to the strong electron-withdrawing nature of the nitro group.[1]   |

Practical Implication: At physiological pH (7.4), this compound will exist as a mixture of neutral and anionic (deprotonated) species.[1] This impacts membrane permeability; the neutral form permeates, while the anion does not.

### Solubility Profile

| Solvent        | Solubility        | Notes  |
|----------------|-------------------|--|
| Water (pH 2-5) | Low (< 1 mg/mL)   | Exists in neutral, lipophilic form.[1]               |
| Water (pH > 8) | High (> 10 mg/mL) | Forms a water-soluble salt (deprotonation of NH).[1] |
| DMSO / DMF     | High (> 50 mg/mL) | Preferred solvents for stock solutions.[1]           |
| Ethanol        | Moderate          | Temperature dependent.[1]                            |

## Lipophilicity (LogP)[1]

- Predicted LogP:  $\sim -0.65$ [1]
- Context: More lipophilic than 2-nitroimidazole (LogP  $\sim -0.108$ ) due to the chlorine atom.[1] This suggests moderate passive permeability across biological membranes in its neutral state.[1]

## Thermal Stability

- Melting Point:  $> 180^{\circ}\text{C}$  (Decomposition).
- Warning: Nitroimidazoles are potentially energetic.[1] Differential Scanning Calorimetry (DSC) typically shows a sharp exotherm upon melting, indicating decomposition. Do not heat open vessels above  $200^{\circ}\text{C}$ .

## Spectral Characterization

### UV-Vis Spectroscopy[7]

- $\lambda$ : 325 – 335 nm (in Methanol).[1]
- Chromophore: The conjugated nitro-imidazole system.[1][2] The band undergoes a bathochromic (red) shift in alkaline media due to the formation of the imidazole anion.[1]

### Infrared (FT-IR)[1]

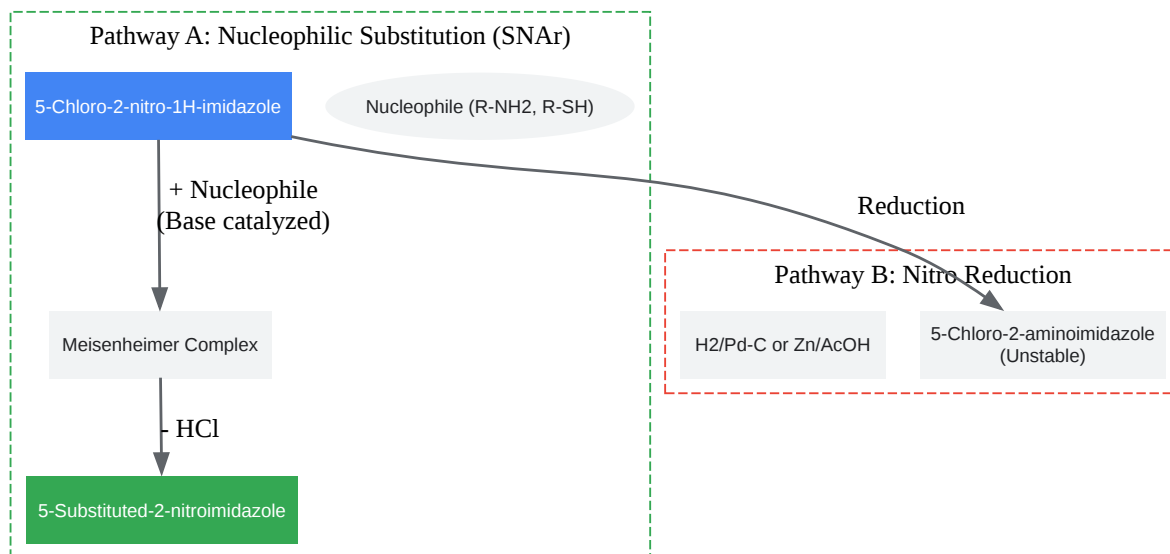
- Asymmetric Stretch: 1530 – 1550  
(Strong).[1]
- Symmetric Stretch: 1340 – 1360  
(Strong).[1]
- C-Cl Stretch: 700 – 800  
.[1]
- N-H Stretch: Broad band 3100 – 2800  
(often obscured by H-bonding).[1]

## Nuclear Magnetic Resonance ( NMR)

- Solvent: DMSO-  
is required to observe the N-H proton.[1]
- Signal: A singlet at  
7.5 – 7.8 ppm (C4-H).[1]
- N-H Signal: Broad singlet > 13.0 ppm (exchangeable with  
).[1]

## Reactivity & Synthesis Workflow

The 5-chloro position is highly activated for Nucleophilic Aromatic Substitution ( ).[1] This is the primary reaction used to derivatize this scaffold.[1]



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Figure 2: Primary reactivity pathways.[1] Pathway A is the standard route for drug development. [1] Pathway B often leads to unstable amino-imidazoles which rapidly degrade.

## Experimental Protocols

### Protocol 6.1: Determination of pK<sub>a</sub> (Potentiometric)

Validated for nitroimidazole derivatives.

- Preparation: Dissolve 2.0 mg of **5-Chloro-2-nitro-1H-imidazole** in 10 mL of degassed water. If insoluble, use a co-solvent system (Water:Methanol 80:20) and apply the Yasuda-Shedlovsky extrapolation.[1]
- Titrant: 0.01 M NaOH (standardized).
- Procedure:
  - Perform titration under

atmosphere at 25°C.

- Record pH vs. Volume of NaOH added.[1]
- The inflection point represents the neutralization of the N-H proton.[1]
- Calculation: Use the Henderson-Hasselbalch equation. The half-equivalence point pH corresponds to the pKa (corrected for co-solvent if used).[1]

## Protocol 6.2: HPLC Purity & Stability Assay

Standard method for impurity profiling.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV at 325 nm (specific for nitroimidazole) and 254 nm.[1]
- Retention Time: Expect elution earlier than non-polar impurities due to the polar nitro group, but later than 2-nitroimidazole due to the chloro-substituent.[1]

## References

- PubChem. (2023).[1][3][4] Compound Summary: 2-Nitroimidazole (Azomycin).[1] National Library of Medicine.[1] Retrieved from [\[Link\]](#)

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## Sources

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- [2. mdpi.com \[mdpi.com\]](#)
- [3. 5-Chloro-1-methyl-4-nitroimidazole | C4H4ClN3O2 | CID 21010 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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